molecular formula C13H13NO2S2 B2468583 N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide CAS No. 2034436-64-9

N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide

Cat. No. B2468583
CAS RN: 2034436-64-9
M. Wt: 279.37
InChI Key: VUZIRXPJKLYAOO-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Activity

Research has identified derivatives of thiophene, which share a structural similarity to N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide, as potent antimicrobial agents. A study by Mabkhot et al. (2015) synthesized derivatives showing significant in-vitro antibacterial and antifungal activity, with some compounds more potent than standard drugs like amphotericin B against fungi such as Aspergillus fumigatus and Syncephalastrum racemosum. These findings highlight the potential of thiophene derivatives in developing new antimicrobial drugs (Mabkhot et al., 2015).

Synthesis of Arotinolol Hydrochloride

Another application of thiophene derivatives, closely related to N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide, is in the synthesis of pharmaceutical compounds. For example, the synthesis of arotinolol hydrochloride, a beta-blocker used to treat high blood pressure and heart conditions, involved a derivative obtained from thiophene through several reaction steps, demonstrating the utility of thiophene compounds in complex organic syntheses (L. Hongbin et al., 2011).

Anticancer Activity

The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, including those structurally related to N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide, has been explored for anticancer activities. Atta and Abdel‐Latif (2021) created derivatives that showed promising in vitro cytotoxicity against various cancer cell lines, suggesting the role of thiophene-based compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

Nonlinear Optical Limiting

Thiophene dyes, including derivatives of N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide, have been studied for their nonlinear optical limiting behavior, useful in protecting human eyes and optical sensors from high-intensity light sources. Anandan et al. (2018) synthesized thiophene dyes demonstrating significant optical limiting performance, indicating the potential of these compounds in optoelectronic devices (Anandan et al., 2018).

Anti-rheumatic Potential

Thiophene derivatives, similar to N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide, have also shown potential in treating rheumatic diseases. Sherif and Hosny (2014) synthesized compounds that exhibited significant anti-rheumatic effects in a rat model, highlighting the therapeutic potential of thiophene-based compounds in rheumatology (Sherif & Hosny, 2014).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S2/c1-9(15)12-3-2-11(18-12)4-6-14-13(16)10-5-7-17-8-10/h2-3,5,7-8H,4,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZIRXPJKLYAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)thiophene-3-carboxamide

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